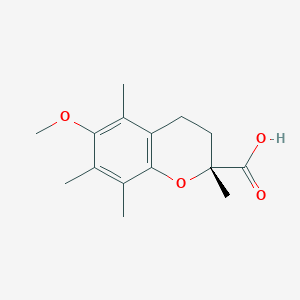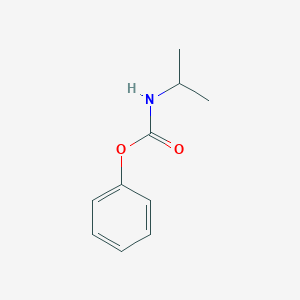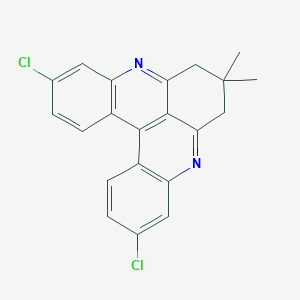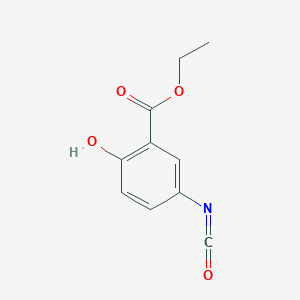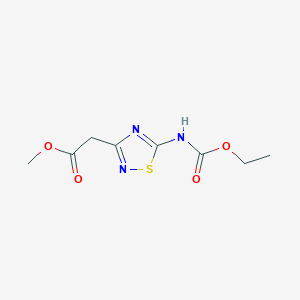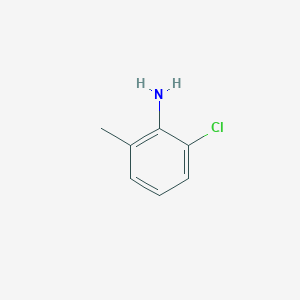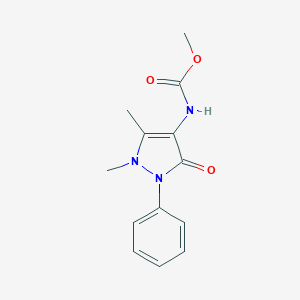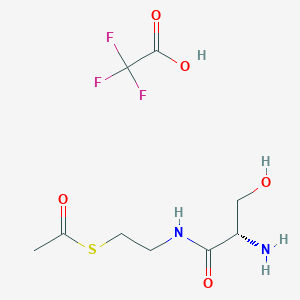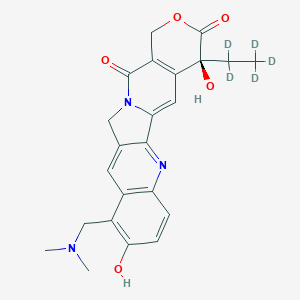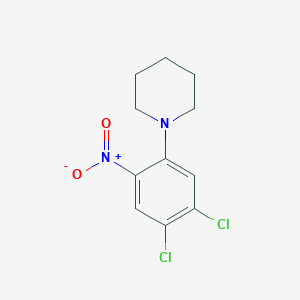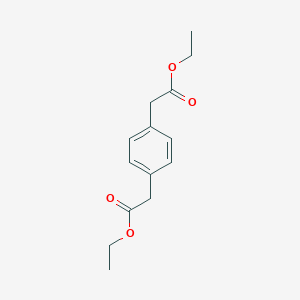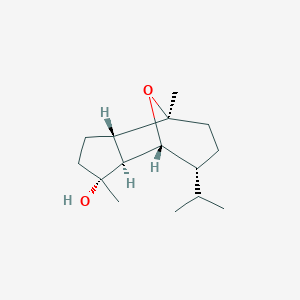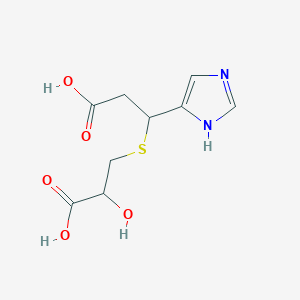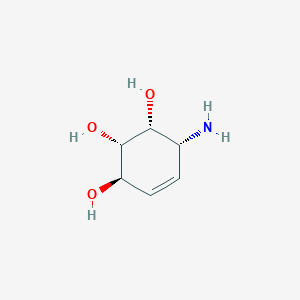
(1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol, also known as ACET, is a cyclic amino acid that has been the focus of various scientific research studies. This compound has been found to possess unique biochemical and physiological properties that make it an interesting candidate for further research. In
科学研究应用
(1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has been the focus of various scientific research studies due to its unique properties. One of the most notable applications of (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol is in the field of glycobiology, where it has been found to play a significant role in the biosynthesis of glycosaminoglycans (GAGs). GAGs are essential components of the extracellular matrix and are involved in various biological processes such as cell adhesion, migration, and signaling.
(1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has been found to possess neuroprotective properties and has been shown to protect against oxidative stress-induced neuronal damage.
作用机制
The mechanism of action of (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol is not fully understood. However, it is believed to act as a substrate for the enzyme 3-phosphoglycerylase, which is involved in the biosynthesis of GAGs. (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has also been found to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which may contribute to its anti-inflammatory properties.
生化和生理效应
(1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has been found to have various biochemical and physiological effects. One of the most notable effects is its ability to increase the biosynthesis of GAGs, which are essential components of the extracellular matrix. (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has also been found to exhibit anti-inflammatory properties by inhibiting the activity of pro-inflammatory enzymes such as COX-2 and iNOS. Additionally, (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has been shown to protect against oxidative stress-induced neuronal damage, suggesting that it may have neuroprotective properties.
实验室实验的优点和局限性
(1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its unique properties make it an interesting candidate for further research. However, there are also some limitations to using (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to fully elucidate its biochemical and physiological effects. Additionally, (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol may have limited solubility in certain solvents, which may make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol. One area of interest is in the development of (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol-based therapies for the treatment of inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol and its effects on the biosynthesis of GAGs. Further studies are also needed to explore the potential neuroprotective properties of (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol and its applications in the treatment of neurodegenerative diseases. Finally, more research is needed to explore the potential limitations and challenges associated with using (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol in lab experiments.
合成方法
The synthesis method for (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol involves the reaction of L-serine with sodium nitrite and sodium nitrite in the presence of copper sulfate. This reaction results in the formation of a nitrosylated intermediate, which is then reduced with sodium dithionite to yield (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol. The purity of (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol can be further improved through recrystallization.
属性
CAS 编号 |
142796-97-2 |
|---|---|
产品名称 |
(1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol |
分子式 |
C6H11NO3 |
分子量 |
145.16 g/mol |
IUPAC 名称 |
(1R,2S,3R,6R)-6-aminocyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4-,5-,6+/m1/s1 |
InChI 键 |
RAJLHDDMNNFKNT-KAZBKCHUSA-N |
手性 SMILES |
C1=C[C@H]([C@@H]([C@@H]([C@@H]1N)O)O)O |
SMILES |
C1=CC(C(C(C1N)O)O)O |
规范 SMILES |
C1=CC(C(C(C1N)O)O)O |
同义词 |
4-Cyclohexene-1,2,3-triol,6-amino-,[1R-(1alpha,2alpha,3beta,6alpha)]-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,10-Dithiaspiro[4.5]decan-2-ol](/img/structure/B140719.png)
